molecular formula C14H17NO3 B6358800 (2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one CAS No. 1432581-11-7

(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one

Cat. No. B6358800
CAS RN: 1432581-11-7
M. Wt: 247.29 g/mol
InChI Key: KRJLTVGNRDHHNJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one” is a chemical compound used in scientific research. It has a complex structure, which makes it ideal for various applications such as drug development, organic synthesis, and molecular biology. The compound has a CAS Number of 1092303-03-1 and a molecular weight of 247.29 .


Molecular Structure Analysis

The IUPAC name of the compound is (2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . The InChI code is 1S/C14H17NO3/c1-15(2)8-10-5-9-6-12(17-3)13(18-4)7-11(9)14(10)16/h6-8H,5H2,1-4H3/b10-8- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.29 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Donepezil Hydrochloride Intermediate : The compound has been utilized in the synthesis of a key intermediate of Donepezil hydrochloride, an important pharmaceutical compound. This synthesis involves a condensation and N-benzylation reaction, providing insights into its utility in complex organic syntheses (Li‐Tao An, 2006).

  • Antimicrobial Activity : Derivatives of the compound have been studied for their antimicrobial properties. This research demonstrates its potential in the development of new antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab et al., 2017).

  • Catalytic Applications : The compound has been used in the synthesis of aminotroponate zinc complexes. These complexes have shown good catalytic activities in the intramolecular hydroamination of alkenes and alkynes, indicating its potential in catalysis (Meyer et al., 2006).

Chemical Modification and Structural Studies

  • Crystal Structure Analysis : Its derivatives have been utilized in structural studies, providing valuable information about molecular configurations and interactions. This aids in the understanding of chemical properties and reactivity (Engman et al., 2004).

  • Chemical Modification : Studies have been conducted on bromination reactions of the compound under various conditions, highlighting its reactivity and potential for chemical modifications. This research is crucial for developing new synthetic methods and compounds (Choi & Ma, 2007).

Novel Compound Synthesis

  • Synthesis of Triazafulvalene Derivatives : Research includes the synthesis of new triazafulvalene systems using this compound, showcasing its versatility in the creation of novel organic compounds (Uršič et al., 2010).

  • Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives : The compound has been used in one-pot synthesis methods for novel pyrimido[4,5-d]pyrimidine derivatives. This highlights its utility in streamlined and efficient synthesis processes (Prajapati & Thakur, 2005).

Nanocatalysis and Organic Solar Cells

  • Nanocatalysis : It has applications in nanocatalysis, particularly in the chemical reduction of pollutants like methylene blue. This research is important for environmental remediation and industrial applications (Begum et al., 2019).

  • Organic Solar Cells : A derivative of the compound has been used in polymer solar cells, demonstrating its potential in renewable energy technologies (Lv et al., 2014).

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-15(2)8-10-5-9-6-12(17-3)13(18-4)7-11(9)14(10)16/h6-8H,5H2,1-4H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLTVGNRDHHNJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144958
Record name (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

1432581-11-7
Record name (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432581-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-[(Dimethylamino)methylene]-2,3-dihydro-5,6-dimethoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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